molecular formula C12H10ClN3O6S2 B5058337 N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide

N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B5058337
M. Wt: 391.8 g/mol
InChI Key: NZICCMXJKTVHQS-UHFFFAOYSA-N
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Description

N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and chemistry

Properties

IUPAC Name

4-chloro-3-nitro-N-(3-sulfamoylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O6S2/c13-11-5-4-10(7-12(11)16(17)18)24(21,22)15-8-2-1-3-9(6-8)23(14,19)20/h1-7,15H,(H2,14,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZICCMXJKTVHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzenesulfonamide followed by the introduction of the aminosulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The primary targets of N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide are carbonic anhydrase enzymes, specifically carbonic anhydrase 1 and 2. These enzymes play a crucial role in maintaining pH balance in the body and are involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate. By inhibiting these enzymes, the compound can alter pH balance and affect related biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-[3-(aminosulfonyl)phenyl]-4-[(chloroacetyl)amino]benzamide

Uniqueness

N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.

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